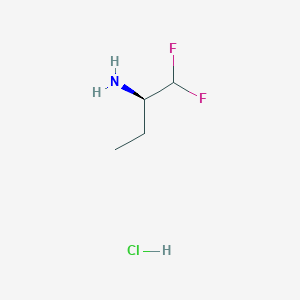

(2R)-1,1-Difluorobutan-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is a compound that is of interest in the field of organic chemistry due to its difluorinated amine structure. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorinated compounds and their interactions with amines.

Synthesis Analysis

The synthesis of difluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. The paper on the synthesis of gem-difluorocyclobutanes provides a method that could potentially be adapted for synthesizing (2R)-1,1-Difluorobutan-2-amine;hydrochloride. The reported method uses commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, which suggests that similar mild reaction conditions could be used for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, as seen in the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. The study of this compound involved determining chemical shifts and coupling constants, which are essential for understanding the molecular structure. Such detailed NMR analysis could be applied to (2R)-1,1-Difluorobutan-2-amine;hydrochloride to elucidate its structure .

Chemical Reactions Analysis

The interaction of fluorinated compounds with amines can lead to various chemical reactions. For instance, the monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines shows how configurational effects influence the excitation, ionization, and fragmentation of diastereomeric complexes. This suggests that (2R)-1,1-Difluorobutan-2-amine;hydrochloride could also form stable complexes with amines, which could be relevant in the context of its reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-1,1-Difluorobutan-2-amine;hydrochloride can be inferred from related studies on fluorinated compounds. The effects of temperature and solvent on the chemical shifts and coupling constants of fluorinated compounds, as studied in the NMR investigations, are important for understanding the behavior of such compounds under different conditions. These properties are crucial for the practical application and handling of (2R)-1,1-Difluorobutan-2-amine;hydrochloride .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Nucleophilic Reactions in Fluorinated Compounds

Fluorinated compounds like 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, are prepared for studying nucleophilic reactions. These compounds undergo various reactions with hard nucleophiles like methanol and piperidine, and soft phosphorus nucleophiles, revealing insights into nucleophilic vinylic substitution (Paleta, Volkov, & Hetflejš, 2000).

2. Amination in Organostannanes

The aminating agents in organostannanes demonstrate the versatility of compounds like (2R)-1,1-Difluorobutan-2-amine; hydrochloride. The study shows their effectiveness in substituting fluorine and chlorine in various substrates through a metathetical ligand-exchange reaction (George & Lappert, 1969).

3. Enantiomer Separation in Synthesis

The enzymatic resolution of racemic compounds, closely related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, plays a crucial role in synthesizing optically pure enantiomers. This process is vital in creating compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

4. Studying Radical Anions in Polyfluoroarenes

Research involving the formation of radical anions from compounds like 4-aminononafluorobiphenyl, akin to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, is significant. This study helps understand the lifetimes, decay channels, and stability of these radical anions, crucial in selective hydrodefluorination processes (Borovkov et al., 2015).

5. Stereoselective Syntheses of Fluorinated Amino Acids

(2R)-1,1-Difluorobutan-2-amine; hydrochloride's structural similarities to fluorinated amino acids are essential in their stereoselective syntheses. This synthesis involves chiral oxazoline and dihydro-2H-oxazinone, highlighting the importance of stereochemistry in producing configurationally pure compounds (Pigza, Quach, & Molinski, 2009).

Wirkmechanismus

Target of Action

The primary target of (2R)-1,1-Difluorobutan-2-amine hydrochloride is the NMDA receptors and adenosine A1 receptors . These receptors play a crucial role in the regulation of neurotransmission, particularly in relation to glutamate, the primary excitatory neurotransmitter in the brain .

Eigenschaften

IUPAC Name |

(2R)-1,1-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)